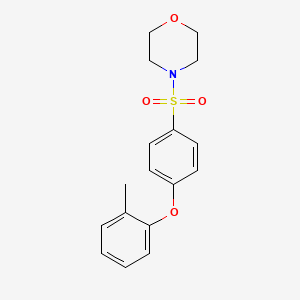

4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine

Description

4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group and a tolyloxy group

Properties

IUPAC Name |

4-[4-(2-methylphenoxy)phenyl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-14-4-2-3-5-17(14)22-15-6-8-16(9-7-15)23(19,20)18-10-12-21-13-11-18/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUICVDLDBPFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative. One common method is the reaction of morpholine with 4-(o-tolyloxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) exhibits electrophilic character, enabling reactions with nucleophiles. Key transformations include:

-

Amidation : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF) yields sulfonamides. For example:

Yields typically range from 70–85% under optimized conditions .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, producing sulfonic acids or salts:

Oxidation of the Morpholine Ring

The morpholine ring undergoes oxidation at the nitrogen or adjacent carbons:

-

Rhodium-catalyzed oxidation : Using Rh₂(OAc)₄ and PhI(OAc)₂, the morpholine ring forms an N-oxide intermediate, which participates in intramolecular cyclization (e.g., spirocyclic products) .

-

Halogenation : Lewis acids (e.g., In(OTf)₃) facilitate halogen insertion via halonium intermediates. For example, bromination with NBS yields brominated morpholines (Fig. 1 ) .

| Reaction | Conditions | Product Yield | Reference |

|---|---|---|---|

| Bromination | NBS, In(OTf)₃, DCM, 0°C→rt | 55–75% | |

| N-Oxide Formation | Rh₂(OAc)₄, PhI(OAc)₂, DMF | 60–80% |

Coupling Reactions at the Aromatic Ether

The o-tolyloxy group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation with boronic acids:

-

Sonogashira Coupling : CuI/Pd(PPh₃)₂Cl₂-catalyzed reactions with terminal alkynes introduce acetylene groups .

Ring-Opening Reactions

The morpholine ring can undergo acid- or base-mediated ring-opening:

-

Acidic Conditions : HCl/EtOH cleaves the ring to form amino alcohols (Fig. 2 ) .

-

Reductive Opening : LiAlH₄ reduces the ring to a piperidine derivative, altering pharmacokinetic properties .

Functionalization via Click Chemistry

The sulfonyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

This method is widely used to append bioactive motifs (yields: 80–95% ) .

Biological Interaction-Driven Reactions

In medicinal chemistry contexts, the compound undergoes targeted modifications to enhance binding:

Scientific Research Applications

4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein targets, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-((4-(p-Tolyloxy)phenyl)sulfonyl)morpholine: Similar structure but with a para-substituted tolyloxy group.

4-((4-(m-Tolyloxy)phenyl)sulfonyl)morpholine: Similar structure but with a meta-substituted tolyloxy group.

4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine is unique due to the ortho-substitution of the tolyloxy group, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts distinct physicochemical properties, such as enhanced solubility and stability.

Biological Activity

4-((4-(o-Tolyloxy)phenyl)sulfonyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an o-tolyloxy group and a sulfonyl moiety. Its unique structure contributes to its solubility and interaction with biological targets. The sulfonyl group is known for forming strong interactions with proteins, which may enhance the compound's bioactivity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other morpholine derivatives that act as monoamine reuptake inhibitors .

- Receptor Interaction : It has the potential to interact with neurotransmitter receptors, impacting conditions such as depression and anxiety disorders .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. A study on related morpholine compounds showed varying degrees of antimicrobial efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods, revealing promising results for further exploration .

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Candida albicans | 40 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar sulfonamide compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for this compound as well .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Substitution | Biological Activity |

|---|---|---|

| 4-((4-(p-Tolyloxy)phenyl)sulfonyl)morpholine | Para tolyloxy | Moderate antimicrobial activity |

| 4-((4-(m-Tolyloxy)phenyl)sulfonyl)morpholine | Meta tolyloxy | Lower cytotoxicity than ortho-substituted |

| 4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidine | Piperidine instead of morpholine | Enhanced solubility but less potent |

The ortho-substitution in the target compound may enhance its reactivity and biological interactions compared to its para and meta counterparts.

Case Studies

Several case studies have highlighted the effectiveness of morpholine derivatives in treating various conditions. For instance:

- Depression and Anxiety Disorders : A study indicated that morpholine compounds could effectively inhibit serotonin and norepinephrine reuptake transporters, showing promise for treating mood disorders .

- Infectious Diseases : Clinical trials assessing related sulfonamide derivatives have shown significant reductions in bacterial load in infected models, suggesting that similar mechanisms might apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.